1-Iodohexane 1-Iodohexane 1-Iodohexane undergoes palladium-catalyzed cross-coupling reaction with 9-octyl-9-borabicyclo[3.3.l]nonane to give tetradecane. Thermal reactions of 1-iodohexane on Ni single crystal surfaces has been studied using temperature-programmed desorption and X-ray photoelectron spectroscopy.

Brand Name: Vulcanchem
CAS No.: 638-45-9
VCID: VC21102367
InChI: InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
SMILES: CCCCCCI
Molecular Formula: C6H13I
Molecular Weight: 212.07 g/mol

1-Iodohexane

CAS No.: 638-45-9

Cat. No.: VC21102367

Molecular Formula: C6H13I

Molecular Weight: 212.07 g/mol

* For research use only. Not for human or veterinary use.

1-Iodohexane - 638-45-9

Specification

CAS No. 638-45-9
Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
IUPAC Name 1-iodohexane
Standard InChI InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
Standard InChI Key ANOOTOPTCJRUPK-UHFFFAOYSA-N
SMILES CCCCCCI
Canonical SMILES CCCCCCI
Boiling Point 181.0 °C
Melting Point -74.2 °C

Introduction

Fundamental Chemical Structure and Identification

1-Iodohexane consists of a six-carbon chain (hexyl group) with an iodine atom attached to one end. The compound is characterized by its straight-chain structure where the iodine atom acts as a good leaving group, making the molecule useful in various organic transformations. Its identification parameters include:

Basic Identification Data

1-Iodohexane is systematically identified through several standard chemical identifiers. The compound is cataloged under CAS number 638-45-9, which provides a unique identifier for chemical substance registration . Its molecular formula is C₆H₁₃I, reflecting its composition of six carbon atoms, thirteen hydrogen atoms, and one iodine atom . This structural arrangement classifies it within the aliphatic saturated halogenated hydrocarbons group, specifically as a primary alkyl iodide. Several synonyms exist for this compound, including 1-iodo-hexane, 1-jodhexan, and 1-ヨードヘキサン (Japanese nomenclature) . The systematic naming follows IUPAC rules, where the prefix "1-" indicates the position of the iodine atom on the hexane chain.

Physical and Chemical Properties

1-Iodohexane demonstrates distinctive physical properties that influence its handling, storage, and application in chemical processes.

Physical State and Appearance

At standard ambient temperature and pressure, 1-iodohexane exists as a colorless liquid . The compound is described as light-sensitive, necessitating storage in amber containers or protected from light exposure to prevent decomposition . Its appearance remains consistent in the liquid state across normal laboratory conditions.

Thermodynamic Properties

The compound exhibits well-characterized thermal behavior with a melting point of -75°C and a boiling point ranging between 179-180°C under standard pressure conditions . These thermodynamic parameters indicate a wide liquid range, making it suitable for numerous liquid-phase reactions. Its flash point is documented at 142°F (approximately 61°C), signifying its flammability characteristics and necessary safety precautions during handling .

Physical Constants and Solubility

1-Iodohexane possesses a molecular weight of 212.07200 g/mol, which influences its diffusion and reaction kinetics . Its density is 1.437 g/mL at 25°C, making it heavier than water . The compound has a refractive index of 1.4920, which can be used as an analytical parameter for purity assessment . Regarding solubility, 1-Iodohexane is practically insoluble in water, demonstrating the hydrophobic nature typical of longer-chain alkyl halides . This property necessitates the use of organic solvents for reactions involving this compound.

Data Table of Physical Properties

PropertyValueReference
Molecular FormulaC₆H₁₃I
Molecular Weight212.07200 g/mol
Physical StateColorless liquid
Density1.437 g/mL at 25°C
Melting Point-75°C
Boiling Point179-180°C
Flash Point142°F (≈61°C)
Refractive Index1.4920
Water SolubilityPractically insoluble

Chemical Reactivity and Stability

1-Iodohexane is characterized as flammable yet difficult to ignite, requiring specific conditions for combustion . The compound exhibits light sensitivity, which can lead to decomposition and release of iodine, manifested as a color change to yellow or brown over time. To enhance its stability, copper is commonly added as a stabilizer, which prevents the liberation of free iodine . The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive in substitution reactions and valuable in organic synthesis.

Synthesis Methods

Multiple synthetic routes exist for producing 1-iodohexane, with varying efficiency and practicality for different scales of production.

Halogen Exchange Reactions

One of the most common methods for synthesizing 1-iodohexane involves halogen exchange (Finkelstein reaction) using 1-bromohexane and potassium iodide . This nucleophilic substitution reaction proceeds according to the following equation:

CH₃(CH₂)₄CH₂Br + KI → CH₃(CH₂)₄CH₂I + KBr

The reaction typically occurs in acetone, where potassium bromide has limited solubility, driving the equilibrium toward the formation of the iodide. Similar halogen exchange can be performed using 1-chlorohexane as demonstrated in research protocols:

CH₃(CH₂)₄CH₂Cl + NaI → CH₃(CH₂)₄CH₂I + NaCl

In a specific documented procedure, 1-chlorohexane (183 mg, 1.52 mmol) was dissolved with sodium iodide (271 mg, 1.81 mmol) in acetone (3 mL) and treated with microwave irradiation (180 Watt, 2 bar, 80°C, 10 min) . This microwave-assisted method offers advantages in reaction time and efficiency.

Direct Iodination of Alcohols

Another synthetic route involves the direct iodination of 1-hexanol using iodine and triphenylphosphine as reagents . This method follows the general scheme:

CH₃(CH₂)₄CH₂OH + I₂ + PPh₃ → CH₃(CH₂)₄CH₂I + OPPh₃ + HI

This approach offers an advantage when starting from readily available alcohol precursors. The reaction proceeds through the activation of the hydroxyl group by triphenylphosphine to create a good leaving group, followed by nucleophilic substitution with iodide.

Data Table of Synthesis Methods

MethodReagentsConditionsAdvantagesReference
Halogen Exchange (Br→I)1-Bromohexane, KIAcetone, heatSimple procedure, good yields
Halogen Exchange (Cl→I)1-Chlorohexane, NaIAcetone, microwave (180W, 80°C, 10 min)Rapid reaction time
Alcohol Iodination1-Hexanol, I₂, PPh₃Room temperature to mild heatingDirect conversion from alcohol

Applications and Uses

1-Iodohexane serves various functions in chemical synthesis and research applications.

Synthetic Organic Chemistry

In organic synthesis, 1-iodohexane functions primarily as an alkylating agent, introducing the hexyl group into various molecules through nucleophilic substitution reactions . The relatively weak carbon-iodine bond (compared to C-F, C-Cl, or C-Br bonds) makes it a reactive substrate for numerous transformations. These include:

  • Alkylation of nucleophiles (amines, thiols, carboxylates)

  • Formation of Grignard reagents for subsequent reactions

  • Coupling reactions (e.g., Wurtz coupling)

  • Elimination reactions to form alkenes

Intermediate in Chemical Production

Biological Properties and Toxicological Studies

Research into the biological interactions of 1-iodohexane provides insights into its potential environmental and health implications.

Estrogenic Activity Studies

Significant research has been conducted comparing 1-iodohexane with its fluorinated analogs. In contrast to polyfluorinated iodine alkanes (PFIs), 1-iodohexane showed no estrogenic effects in in vitro screening assays . This finding is noteworthy as it indicates that fluorination is an important structural feature for estrogenic activity in these compounds. The research utilized both E-screen and MVLN assays, along with evaluation of estrogen-responsive genes in MCF-7 cells, finding that 1-iodohexane produced negative responses in these tests .

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